2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Structural Characteristics and Nomenclature

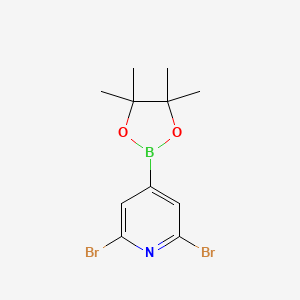

2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organoboron compound with the molecular formula $$ \text{C}{11}\text{H}{14}\text{BBr}2\text{NO}2 $$ and a molecular weight of 362.85 g/mol. Its structure features a pyridine ring substituted at the 4-position with a pinacol boronate ester group ($$ \text{B(O}2\text{C}6\text{H}_{12}) $$) and bromine atoms at the 2- and 6-positions (Figure 1). The pinacol boronate moiety consists of a boron atom bonded to two oxygen atoms within a 1,3,2-dioxaborolane ring, stabilized by four methyl groups.

The IUPAC name reflects this substitution pattern:

- Pyridine core : Numbered such that the boron-containing substituent occupies position 4.

- Boron substituent : Described as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl.

- Halogens : "2,6-Dibromo" denotes bromine atoms at positions 2 and 6.

The compound’s SMILES notation, $$ \text{CC1(C)C(C)(C)OB(C2=CC(Br)=NC(Br)=C2)O1} $$, encodes its connectivity. Key physical properties include a density of 1.1–1.3 g/cm³ (typical for boronate esters) and stability under inert storage conditions (-20°C).

Historical Context in Pyridine Boronate Chemistry

Pyridine boronate chemistry emerged in the late 20th century alongside advances in cross-coupling reactions. The Suzuki-Miyaura reaction, developed in the 1970s, enabled the use of boronic esters as nucleophilic partners for aryl halides. Early challenges in coupling polyhalogenated pyridines—such as competitive protodehalogenation and β-hydride elimination—were addressed using sterically hindered ligands like di(1-adamantyl)-n-butylphosphine.

2,6-Dibromo-4-(pinacol boronate)pyridine represents a milestone in this field, as its synthesis leverages:

- Directed borylation : Selective installation of the boronate group at the 4-position of 2,6-dibromopyridine via iridium- or palladium-catalyzed C–H/C–X activation.

- Halogen retention : Bromine atoms remain intact during borylation, enabling sequential functionalization.

This compound’s development parallels broader trends in organoboron chemistry, where stability and reactivity are balanced through protective groups like pinacol.

Significance in Heterocyclic Organoboron Chemistry

The compound serves as a versatile intermediate in synthetic chemistry due to:

Dual Reactivity

Applications

Stability Advantages

Unlike boronic acids, the pinacol ester group prevents dehydration and protodeborylation, enhancing shelf life. This stability is critical for multistep syntheses requiring harsh conditions.

Properties

IUPAC Name |

2,6-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGABMANFVFZXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678220 | |

| Record name | 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192037-24-3 | |

| Record name | 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used as reagents for borylation of arenes.

Mode of Action

The mode of action of this compound is likely related to its ability to act as a reagent in the borylation of arenes. Borylation is a chemical process that introduces a boron atom into a molecule. The boron atom can then form bonds with other atoms or groups within the molecule, leading to changes in the molecule’s structure and properties.

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboron compounds, which are involved in various biochemical pathways and have diverse applications in organic synthesis.

Result of Action

The molecular and cellular effects of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine’s action would depend on the specific targets and pathways it affects. As a reagent in the borylation of arenes, it could potentially lead to the formation of new organoboron compounds with diverse properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine. For instance, the storage temperature for similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C.

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The dioxaborolane group in 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine acts as a boron source, which is essential for the catalytic cycle of these reactions. Additionally, this compound can interact with nucleophilic biomolecules, forming stable complexes that can be utilized in further biochemical transformations.

Cellular Effects

The effects of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell.

Molecular Mechanism

At the molecular level, 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects through specific binding interactions with biomolecules. The bromine atoms and the dioxaborolane group facilitate the formation of covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong nucleophiles or under extreme pH conditions. Long-term exposure to 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a specific concentration.

Metabolic Pathways

2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution pattern of this compound can influence its localization and accumulation within tissues, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular organelles can modulate its interactions with biomolecules and its overall biochemical effects.

Biological Activity

2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanism of action, efficacy in various assays, and its implications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a dibromo-substituted pyridine ring and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 373.06 g/mol. The structure allows for unique interactions within biological systems due to the electron-withdrawing bromine atoms and the boron-containing functional group.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane groups often exhibit significant biological activities, particularly in the fields of oncology and virology. Below are key findings related to the biological activity of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine:

Antiviral Activity

Studies have shown that derivatives of pyridine with boron functionalities can act as inhibitors of viral enzymes. For instance, compounds similar in structure have been reported to inhibit the NS5B polymerase of Hepatitis C virus (HCV), which is crucial for viral replication. The mechanism typically involves binding to the active site of the enzyme and preventing substrate access.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro assays. In studies involving human cancer cell lines:

- Cell Viability Assays : The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 50 µM.

- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of NS5B polymerase | |

| Cytotoxicity | IC50 values (10 - 50 µM) | |

| Apoptosis Induction | Activation of caspases |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity | Notes |

|---|---|---|

| 2,6-Dibromo-4-(dioxaborolane) | High | Potent against HCV |

| 2-Bromo-4-(dioxaborolane) | Medium | Reduced efficacy |

| Unsubstituted pyridine | Low | Minimal activity observed |

Case Studies

Several case studies highlight the compound's efficacy:

- HCV Inhibition Study : A study evaluated a series of pyridine derivatives including this compound against HCV NS5B polymerase. The results indicated that it effectively inhibited viral replication at low micromolar concentrations.

- Cancer Cell Line Evaluation : In another study assessing various cancer cell lines (e.g., HeLa and MCF-7), this compound was found to significantly reduce cell viability compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cellular stress.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a boronate ester in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of the dibromo substituents enhances its reactivity and selectivity in these coupling processes .

Material Science

Polymer Chemistry:

2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is employed to create conjugated polymers. These materials exhibit unique electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boronate group facilitates the formation of robust polymer networks that enhance the mechanical properties of the resulting materials .

Nanocomposites:

In the development of nanocomposite materials, this compound serves as a functionalized linker that can improve the dispersion and interaction between inorganic nanoparticles and organic matrices. This application is crucial for enhancing the performance of sensors and catalysts .

Pharmaceutical Applications

The compound's structural features allow it to act as a precursor for synthesizing biologically active molecules. Its derivatives have been explored for their potential therapeutic effects in treating various diseases due to their ability to modulate biological pathways through selective interactions with target proteins .

Case Studies

Comparison with Similar Compounds

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Chlorine replaces bromine at the 2- and 6-positions (CAS: 408492-27-3).

- Reactivity: Chlorine is a weaker leaving group compared to bromine, leading to reduced electrophilicity in cross-coupling reactions.

- Applications : Suitable for reactions requiring milder conditions or where bromine’s higher reactivity may lead to side reactions.

- Commercial Availability : Offered by TCI Chemicals at similar purity levels (≥98%) but at a lower price point compared to the dibromo analogue .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

- Structure : A pyrrolo-pyridine fused system with a boronic ester at the 5-position (CAS: 1220696-34-3).

- Reactivity : The fused ring system introduces steric and electronic effects that hinder coupling efficiency but enable access to complex heterocyclic architectures.

- Applications : Used in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Comparative Analysis Table

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and Suzuki-Miyaura cross-coupling. First, introduce bromine substituents at the 2- and 6-positions of pyridine using electrophilic bromination (e.g., Br₂ in H₂SO₄ or NBS). Next, install the boronic ester group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert atmosphere . Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals. The ¹¹B NMR peak for the dioxaborolane group appears at ~30 ppm, while ¹H NMR shows characteristic singlet peaks for tetramethyl groups (δ ~1.3 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in CH₂Cl₂/hexane). Use SHELXL or OLEX2 for structure refinement . Key metrics: R-factor < 0.05, bond length/angle deviations < 0.01 Å/1°.

- Elemental Analysis : Confirm purity (>95%) via combustion analysis (C, H, N) and inductively coupled plasma mass spectrometry (ICP-MS) for boron content .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies (e.g., in ¹H NMR chemical shifts) may arise from solvent effects, conformational flexibility, or crystal packing. To address this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) with solvent models (PCM or SMD) to simulate NMR shifts .

- Compare experimental X-ray bond lengths/angles with optimized geometries from DFT. Deviations >2% suggest structural distortions or intermolecular interactions (e.g., halogen bonding) .

- Use dynamic NMR (DNMR) to probe rotational barriers in the dioxaborolane moiety if split signals are observed .

Q. What experimental precautions are critical for handling this compound’s moisture-sensitive boronic ester group?

- Methodological Answer :

- Storage : Store under argon or nitrogen at –20°C in flame-sealed ampules or Schlenk flasks. Avoid exposure to humidity .

- Reaction Setup : Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) and use molecular sieves (3Å) .

- Quenching : After reactions, add excess H₂O to hydrolyze residual boronic ester, then extract with ethyl acetate to isolate organic products .

Q. How to design a Suzuki-Miyaura cross-coupling protocol using this compound as a boron reagent?

- Methodological Answer :

- Substrate Compatibility : Pair with aryl/heteroaryl halides (e.g., bromopyridines, iodobenzenes). Avoid sterically hindered substrates.

- Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ or CsF as base in toluene/EtOH (3:1) at 80°C .

- Optimization : Vary temperature (60–100°C), solvent polarity, and base strength. Monitor coupling efficiency via GC-MS or HPLC. Typical yields: 60–85%.

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

- Methodological Answer :

- Additives : Include Pd(OAc)₂ with SPhos ligand to suppress protodeboronation. Additives like LiCl (1 equiv) enhance transmetallation efficiency .

- Temperature Control : Conduct reactions at ≤80°C to prevent thermal decomposition.

- Workup : Quench with NH₄Cl (sat.) to stabilize boron intermediates, followed by rapid extraction to isolate products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.